molecular formula C13H12N2O2S B11727277 N'-benzylidenebenzenesulfonohydrazide

N'-benzylidenebenzenesulfonohydrazide

Cat. No.: B11727277
M. Wt: 260.31 g/mol
InChI Key: YTWHIULHUQMATC-UHFFFAOYSA-N
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Description

N’-Benzylidenebenzenesulfonohydrazide is an organic compound with the molecular formula C13H12N2O2S. It is a derivative of benzenesulfonohydrazide, where the hydrogen atom on the nitrogen is replaced by a benzylidene group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-Benzylidenebenzenesulfonohydrazide can be synthesized through the condensation reaction between benzenesulfonohydrazide and benzaldehyde. The reaction typically occurs in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of N’-benzylidenebenzenesulfonohydrazide follows a similar route but on a larger scale. The reactants are mixed in a large reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then isolated and purified using techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-Benzylidenebenzenesulfonohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivative.

    Substitution: The benzylidene group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts or specific reagents, such as halogens or organometallic compounds.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted benzylidene derivatives.

Scientific Research Applications

N’-Benzylidenebenzenesulfonohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N’-benzylidenebenzenesulfonohydrazide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt various cellular pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonohydrazide: The parent compound, which lacks the benzylidene group.

    Benzaldehyde: A precursor used in the synthesis of N’-benzylidenebenzenesulfonohydrazide.

    Sulfonylhydrazones: A class of compounds with similar structural features.

Uniqueness

N’-Benzylidenebenzenesulfonohydrazide is unique due to the presence of the benzylidene group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H12N2O2S

Molecular Weight

260.31 g/mol

IUPAC Name

N-(benzylideneamino)benzenesulfonamide

InChI

InChI=1S/C13H12N2O2S/c16-18(17,13-9-5-2-6-10-13)15-14-11-12-7-3-1-4-8-12/h1-11,15H

InChI Key

YTWHIULHUQMATC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=NNS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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